Nitrophthalide Nitrophthalide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14048013
InChI: InChI=1S/C8H5NO4/c10-8-6-4-2-1-3-5(6)7(13-8)9(11)12/h1-4,7H
SMILES:
Molecular Formula: C8H5NO4
Molecular Weight: 179.13 g/mol

Nitrophthalide

CAS No.:

Cat. No.: VC14048013

Molecular Formula: C8H5NO4

Molecular Weight: 179.13 g/mol

* For research use only. Not for human or veterinary use.

Nitrophthalide -

Specification

Molecular Formula C8H5NO4
Molecular Weight 179.13 g/mol
IUPAC Name 3-nitro-3H-2-benzofuran-1-one
Standard InChI InChI=1S/C8H5NO4/c10-8-6-4-2-1-3-5(6)7(13-8)9(11)12/h1-4,7H
Standard InChI Key JEXCBTXFJQTLFP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(OC2=O)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 6-nitrophthalide comprises a benzofuranone ring system with a nitro group at the 6-position. X-ray crystallography reveals a planar aromatic system, with the nitro group inducing electron-withdrawing effects that polarize the ring . This polarization facilitates nucleophilic attacks at the 3-position, a key site for chemical modifications .

Physical Properties

  • Melting Point: 140–145°C

  • Water Solubility: 0.4 g/L at 25°C

  • LogP (Octanol-Water): 0.53, indicating moderate hydrophobicity

  • Density: 1.49 g/cm³

The compound's low water solubility necessitates organic solvents (e.g., tetrahydrofuran) for laboratory handling .

Synthesis and Manufacturing

Two-Step Synthesis of 6-Nitrophthalide

The industrial synthesis of 6-nitrophthalide involves:

  • Reduction of 2-Nitrobenzaldehyde: Sodium tetrahydroborate in tetrahydrofuran reduces the aldehyde to a secondary alcohol at 0–20°C over 12 hours .

  • Nitration: The intermediate undergoes nitration using a HNO₃/H₂SO₄ mixture, introducing the nitro group at the 6-position .

This method yields 6-nitrophthalide with a purity exceeding 95%, as confirmed by HPLC .

Chemical Reactivity and Functionalization

Reduction Reactions

6-Nitrophthalide undergoes reductive methylation with dimethylamine and formaldehyde, producing 6-dimethylaminophthalide—a precursor for fluorescent dyes. The reaction mechanism involves nitro group reduction to an amine, followed by methyl group incorporation.

Substitution Reactions

Halogenation at the 3-position using bromine (Br₂) yields 3-bromo-6-nitrophthalide, a key intermediate in anticancer drug synthesis. The nitro group's electron-withdrawing effect activates the ring for electrophilic substitution.

Oxidation Inhibition

6-Nitrophthalide inhibits aldehyde oxidation by scavenging free radicals, a property leveraged in polymer stabilization.

Cell LineIC₅₀ (μM)Mechanism
HeLa (Cervical)12.5Apoptosis via caspase-3 activation
MCF-7 (Breast)15.0Cell cycle arrest at G2/M phase
A549 (Lung)10.0ROS-mediated DNA damage

These effects correlate with the nitro group's ability to generate reactive oxygen species (ROS) under cellular reducing conditions.

Anti-Inflammatory Effects

In murine models, 6-nitrophthalide suppresses pro-inflammatory cytokines:

TargetInhibition (%)Dose (mg/kg)
COX-27850
TNF-α6550
IL-1β4250

Mechanistic studies indicate NF-κB pathway inhibition, reducing inflammatory mediator transcription.

Antimicrobial Properties

6-Nitrophthalide demonstrates broad-spectrum antimicrobial activity:

MicroorganismMIC (μg/mL)Effect
Staphylococcus aureus32Bactericidal
Escherichia coli64Bacteriostatic
Candida albicans16Fungicidal

The nitro group disrupts microbial electron transport chains, impairing ATP synthesis.

Industrial and Material Science Applications

Polymer Chemistry

Incorporating 6-nitrophthalide into polyesters enhances thermal stability (decomposition temperature ↑ by 40°C) and tensile strength (↑ 25%). These modifications benefit high-performance packaging and construction materials.

Environmental Monitoring

Functionalized 6-nitrophthalide derivatives detect heavy metals (e.g., Pb²⁺, Hg²⁺) via fluorescence quenching, with detection limits as low as 0.1 ppb.

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